![molecular formula C11H11FN2O B12439621 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is an organic compound that features a fluorinated phenyl ring and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol typically involves the reaction of 3-fluoro-4-(1H-pyrazol-1-yl)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, NaBH4, LiAlH4.
Substitution: NaOCH3, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde, 3-Fluoro-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol
- 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethane
- 3-Fluoro-4-(1H-pyrazol-1-yl)benzaldehyde
Comparison: 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol is unique due to the presence of both a fluorinated phenyl ring and a pyrazole moiety, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, binding affinity, and potential for diverse chemical modifications .
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNJAZNBTXRTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=CC=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
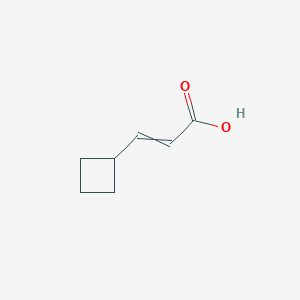
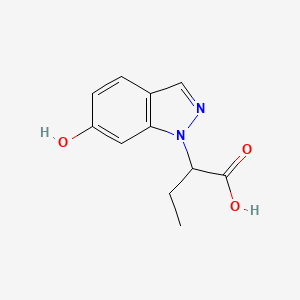
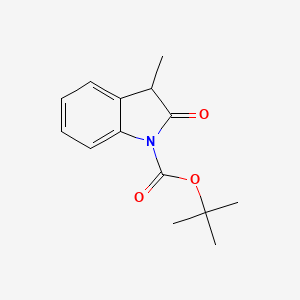
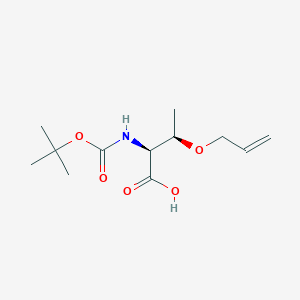

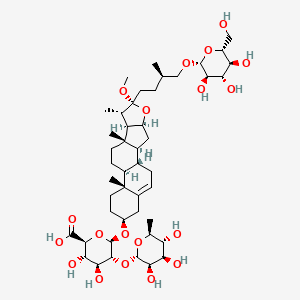
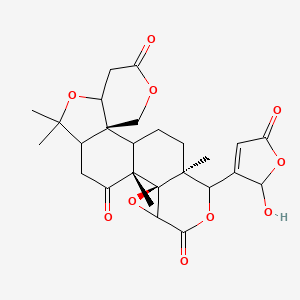
![Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
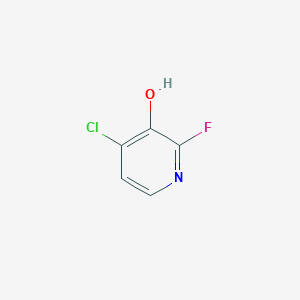
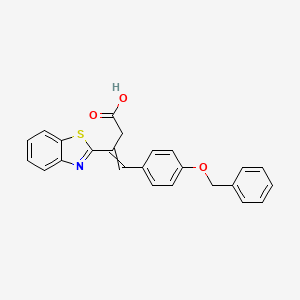
![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
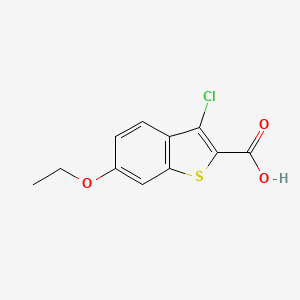
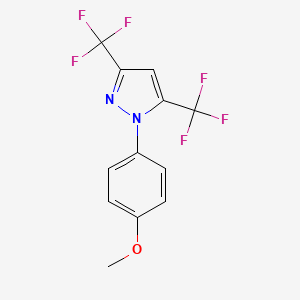
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
